molecular formula C5H12ClNO4S B6219162 2-amino-4-methanesulfonylbutanoic acid hydrochloride CAS No. 757247-30-6

2-amino-4-methanesulfonylbutanoic acid hydrochloride

Cat. No.: B6219162
CAS No.: 757247-30-6
M. Wt: 217.7
InChI Key:
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Description

2-amino-4-methanesulfonylbutanoic acid hydrochloride is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a methanesulfonyl group, and a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-4-methanesulfonylbutanoic acid hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of aldolases and transaminases to facilitate the formation of the desired product . The reaction conditions often include specific temperatures, pH levels, and the presence of catalysts to ensure the efficiency and yield of the synthesis.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis techniques. These methods are designed to optimize the yield and purity of the compound while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis systems are often employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions: 2-amino-4-methanesulfonylbutanoic acid hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfonic acid derivatives, while reduction reactions can produce amine derivatives .

Scientific Research Applications

2-amino-4-methanesulfonylbutanoic acid hydrochloride has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a precursor for the synthesis of biologically active compounds. In medicine, it is investigated for its potential therapeutic properties, including its role as a drug candidate for various diseases .

Mechanism of Action

The mechanism of action of 2-amino-4-methanesulfonylbutanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, receptors, or other proteins involved in biological processes. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 2-amino-4-methanesulfonylbutanoic acid hydrochloride include other amino acids with sulfonyl groups, such as methionine sulfone and sulfonimidates .

Uniqueness: What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-4-methanesulfonylbutanoic acid hydrochloride involves the reaction of 2-amino-4-methanesulfonylbutanoic acid with hydrochloric acid.", "Starting Materials": [ "2-amino-4-methanesulfonylbutanoic acid", "Hydrochloric acid" ], "Reaction": [ "Add 2-amino-4-methanesulfonylbutanoic acid to a reaction vessel", "Slowly add hydrochloric acid to the reaction vessel while stirring", "Heat the reaction mixture to 50-60°C for 2-3 hours", "Cool the reaction mixture to room temperature", "Filter the precipitated product", "Wash the product with cold water", "Dry the product under vacuum to obtain 2-amino-4-methanesulfonylbutanoic acid hydrochloride" ] }

CAS No.

757247-30-6

Molecular Formula

C5H12ClNO4S

Molecular Weight

217.7

Purity

95

Origin of Product

United States

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